molecular formula C13H19NO5 B041578 N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine CAS No. 108460-85-1

N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine

Cat. No.: B041578
CAS No.: 108460-85-1
M. Wt: 269.29 g/mol
InChI Key: IPMPVILIJBJZHY-UHFFFAOYSA-N
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Description

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is a complex organic compound that features a benzodioxole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is performed under conditions such as the presence of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, often using reagents like sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), often in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.

    Substitution: Halides or nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a biological effect. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: Shares the benzodioxole ring structure but lacks the additional functional groups.

    4,5-Dimethoxy-1,3-benzodioxole: Similar structure but different substitution pattern.

    N-methyl-2,2-dimethoxyethanamine: Similar amine structure but lacks the benzodioxole ring.

Uniqueness

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Biological Activity

N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C14_{14}H19_{19}N1_{1}O4_{4}
  • Molecular Weight : 265.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert effects through:

  • Monoamine Transporters : Similar compounds have been shown to interact with serotonin and dopamine transporters, potentially influencing mood and behavior.
  • Antitumor Activity : Research indicates that derivatives of benzodioxole structures can inhibit tumor cell proliferation.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound through in vitro assays. The following table summarizes the findings from various cell lines:

Cell LineIC50_{50} (µM)Assay TypeReference
A549 (Lung Cancer)6.75 ± 0.19MTS Assay
HCC827 (Lung Cancer)5.13 ± 0.97MTS Assay
NCI-H358 (Lung Cancer)4.01 ± 0.95MTS Assay
MRC-5 (Normal Fibroblast)3.11 ± 0.26MTS Assay

These results indicate that while the compound shows promising antitumor activity against lung cancer cell lines, it also exhibits cytotoxic effects on normal fibroblasts, suggesting a need for further optimization to enhance selectivity.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been assessed for antimicrobial activity:

  • Testing Method : Broth microdilution method against various bacterial strains.
  • Results : The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Lung Cancer Cells :
    • Researchers investigated the effects of the compound on A549 cells using both 2D and 3D culture systems.
    • Results indicated a significant reduction in cell viability in 2D cultures compared to 3D cultures, highlighting the importance of cellular context in drug efficacy.
  • Combination Therapy :
    • A study explored the potential of combining this compound with established chemotherapeutic agents.
    • Enhanced cytotoxic effects were observed when used in conjunction with certain drugs, suggesting synergistic potential.

Properties

IUPAC Name

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-15-11(16-2)7-14-6-9-4-5-10-13(12(9)17-3)19-8-18-10/h4-5,11,14H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMPVILIJBJZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OCO2)CNCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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